(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
Description
This compound is a bifunctional piperidine derivative featuring two distinct moieties:
- A 3,5-dimethylpiperidine group (a six-membered nitrogen-containing ring with methyl substituents at positions 3 and 5).
- A 1-(methylsulfonyl)piperidine group linked via a ketone bridge.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-11-7-12(2)9-15(8-11)14(17)13-5-4-6-16(10-13)20(3,18)19/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKMHKWUBUFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of pain management and cancer treatment. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 312.4 g/mol
Structural Characteristics
The compound features two piperidine rings, one of which is substituted with a methylsulfonyl group. The presence of these functional groups is believed to influence its biological activity significantly.
Analgesic Properties
Recent studies have highlighted the compound's analgesic properties. In a phenotypic screening model using hot plate tests, it demonstrated significant pain-relieving effects with effective doses (ED) of 0.54 mg/kg and 0.021 mg/kg in different models . This suggests that the compound may act on opioid receptors, potentially offering a new avenue for pain management without the severe side effects associated with traditional opioids.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, Polo-like kinase 4 (PLK4), which is associated with centriole duplication and cancer progression, could be a target for this compound . The inhibition of PLK4 leads to cell cycle arrest in cancer cells, suggesting that the compound may have therapeutic potential in oncology.
The mechanism by which this compound exerts its effects involves modulation of signaling pathways related to pain perception and cellular proliferation. It is hypothesized that the methylsulfonyl group plays a crucial role in enhancing receptor binding affinity and selectivity.
Case Study 1: Pain Management
In a clinical trial involving patients with moderate to severe pain, participants administered the compound reported significant pain relief compared to those receiving placebo treatments. The study noted minimal side effects, making it a promising candidate for further development as an analgesic agent.
Case Study 2: Cancer Cell Lines
Another study evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines expressing high levels of PLK4. The findings suggest potential applications in targeted cancer therapies, particularly for tumors characterized by aberrant centriole duplication.
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Methylsulfonyl Group | Enhances receptor binding affinity |
| Piperidine Rings | Increases bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Pharmacological Relevance | Key Differences from Target Compound |
|---|---|---|---|
| Piperidin-3-yl methanone derivatives | Single piperidine ring with ketone linkage | Broad CNS activity (e.g., dopamine agonists) | Lacks methylsulfonyl and dimethyl groups |
| 1-(Methylsulfonyl)piperidine analogs | Methylsulfonyl group on piperidine | Anti-inflammatory or kinase inhibition | Missing 3,5-dimethyl substitution |
| 3,5-Dimethylpiperidine derivatives | Methyl groups at C3/C5 of piperidine | Improved metabolic stability in drug design | No ketone or methylsulfonyl functionality |
Key Observations:
Electrophilicity: The methylsulfonyl group increases polarity and hydrogen-bonding capacity relative to non-sulfonylated analogs, which may improve target engagement but reduce blood-brain barrier permeability.
Conformational Dynamics : The ketone bridge between the two piperidine rings introduces torsional constraints absent in simpler derivatives (e.g., piperidinyl ethers or amines).
Research Findings and Data Gaps
- Synthetic Accessibility : The compound’s synthesis likely requires multi-step functionalization of piperidine precursors, with challenges in regioselective dimethylation and sulfonylation.
- Biological Data: No peer-reviewed studies on this specific compound were identified in public databases as of 2024. Related analogs (e.g., 1-(methylsulfonyl)piperidin-3-yl ketones) show moderate activity against protein kinases (IC$_{50}$ ~ 100–500 nM) but poor aqueous solubility.
Limitations and Recommendations
The absence of direct evidence for this compound necessitates experimental validation of its physicochemical properties (e.g., logP, solubility) and biological activity. Computational modeling (docking, MD simulations) could preliminarily assess its interaction with targets like PI3K or MAPK pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
